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Compound of Interest

Compound Name: (R)-(+)-Lactamide

Cat. No.: B1348126

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Lactamide, a chiral building block derived from (R)-lactic acid, serves as a versatile
starting material and chiral auxiliary in the asymmetric synthesis of agrochemicals. Its inherent
chirality is crucial for producing enantiomerically pure or enriched compounds, which often
exhibit enhanced target-specific activity and reduced environmental impact compared to their
racemic mixtures. This document provides detailed application notes and experimental
protocols for the use of (R)-(+)-Lactamide in the preparation of novel herbicidal agents.

Application Notes: Synthesis of Herbicidal N-
Heterocyclyl-O-(4-aryloxyphenyl) Lactamide
Derivatives

(R)-(+)-Lactamide can be utilized as a core scaffold for the synthesis of potent herbicides. By
modifying the amide and hydroxyl functionalities of (R)-(+)-Lactamide, novel derivatives with
significant herbicidal activity can be developed. A notable application is in the synthesis of N-
heterocyclyl methoxy-O-(4-aryloxyphenyl) lactamide derivatives, which have demonstrated high
efficacy against various weed species.

The general structure of these herbicidal compounds involves the attachment of a substituted
aryloxyphenyl group to the oxygen of the lactamide and a nitrogen-containing heterocycle to
the amide nitrogen via a methoxy linker. This modular synthesis approach allows for the
exploration of a wide range of substituents to optimize herbicidal activity and selectivity.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1348126?utm_src=pdf-interest
https://www.benchchem.com/product/b1348126?utm_src=pdf-body
https://www.benchchem.com/product/b1348126?utm_src=pdf-body
https://www.benchchem.com/product/b1348126?utm_src=pdf-body
https://www.benchchem.com/product/b1348126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Key Advantages of Using (R)-(+)-Lactamide:

o Chiral Purity: Introduces a defined stereocenter, leading to stereochemically pure final
products.

» Versatile Scaffold: The amide and hydroxyl groups provide two points for chemical
modification, allowing for the creation of diverse compound libraries.

» Accessibility: (R)-(+)-Lactamide is a commercially available and relatively inexpensive chiral
starting material.

Quantitative Data Summary

The herbicidal activity of synthesized N-heterocyclyl methoxy-O-(4-aryloxyphenyl) lactamide
derivatives was evaluated against several common weed species. The half-maximal inhibitory
concentration (IC50) values, representing the concentration of the compound required to inhibit
50% of weed growth, are summarized in the table below. Lower IC50 values indicate higher
herbicidal potency.

Compound ID Target Weed Species IC50 (g/ha)[1]
Digitaria sanguinalis (Large

2l J J (Larg 6.8[1]
Crabgrass)

Echinochloa crus-galli
6.6[1]

(Barnyard Grass)

A8169 (Lead Compound) Digitaria sanguinalis >2250

Echinochloa crus-galli >2250

Clodinafop-propargyl

p. Prop gy Digitaria sanguinalis Not Reported
(Commercial Herbicide)
Echinochloa crus-galli Not Reported

As shown in the table, compound 2I, an (R)-(+)-Lactamide derivative, exhibited significantly
enhanced herbicidal activity against Digitaria sanguinalis and Echinochloa crus-galli compared
to the initial lead compound A8169.[1]
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Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and the
final herbicidal compounds derived from (R)-(+)-Lactamide.

Protocol 1: Synthesis of (R)-2-(4-
Hydroxyphenoxy)propanamide (Intermediate 3)

This protocol describes the synthesis of a key intermediate where a hydroxyphenoxy group is
attached to the (R)-lactamide scaffold.

Materials:

e (R)-(+)-Lactamide

e 4-Benzyloxyphenol

o Triphenylphosphine (PPh3)
» Diisopropyl azodicarboxylate (DIAD)
e Dichloromethane (DCM)

e Palladium on carbon (Pd/C)
e Methanol (MeOH)

o Ethyl acetate (EtOAC)
Procedure:

e Step 1: Mitsunobu Reaction

o Dissolve (R)-(+)-Lactamide (1.0 eq), 4-benzyloxyphenol (1.1 eq), and triphenylphosphine
(1.5 eq) in anhydrous dichloromethane.

o Cool the reaction mixture to 0 °C in an ice bath.
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[e]

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the mixture.

o

Allow the reaction to warm to room temperature and stir for 12 hours.

[¢]

Monitor the reaction progress by Thin Layer Chromatography (TLC).

[¢]

Upon completion, concentrate the reaction mixture under reduced pressure.

[e]

Purify the crude product by column chromatography on silica gel (eluent: petroleum
ether/ethyl acetate) to obtain (R)-2-(4-(benzyloxy)phenoxy)propanamide.

o Step 2: Deprotection

o Dissolve the product from Step 1 in methanol.

[e]

Add a catalytic amount of 10% Palladium on carbon.

o

Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

[¢]

Filter the reaction mixture through a pad of Celite to remove the catalyst.

[e]

Concentrate the filtrate under reduced pressure to yield (R)-2-(4-
hydroxyphenoxy)propanamide (Intermediate 3) as a solid.

Protocol 2: Synthesis of (R)-N-((2-chlorothiazol-5-
yl)methoxy)-2-(4-((6-chloroquinoxalin-2-
yl)oxy)phenoxy)propanamide (Compound 2I)

This protocol details the synthesis of the final herbicidal compound 2| from Intermediate 3.
Materials:

¢ (R)-2-(4-Hydroxyphenoxy)propanamide (Intermediate 3)

¢ 2,6-Dichloroquinoxaline

o Potassium carbonate (K2CO3)
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e N,N-Dimethylformamide (DMF)

e 1-Bromo-2-chloroacetyl-5-(chloromethyl)thiazole
e Sodium hydride (NaH)

Procedure:

e Step 1: Etherification

o To a solution of Intermediate 3 (1.0 eq) in DMF, add 2,6-dichloroquinoxaline (1.0 eq) and
potassium carbonate (2.0 eq).

o Heat the reaction mixture at 80 °C for 4 hours.
o After cooling to room temperature, pour the reaction mixture into ice water.
o Extract the aqueous layer with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography to obtain (R)-2-(4-((6-
chloroquinoxalin-2-yl)oxy)phenoxy)propanamide.

e Step 2: N-Alkylation

o To a solution of the product from Step 1 (1.0 eq) in anhydrous DMF, add sodium hydride
(1.2 eq) portion-wise at 0 °C.

o Stir the mixture at 0 °C for 30 minutes.

o Add a solution of 1-bromo-2-chloroacetyl-5-(chloromethyl)thiazole (1.1 eq) in DMF.
o Allow the reaction to warm to room temperature and stir for 3 hours.

o Quench the reaction by adding saturated agueous ammonium chloride solution.

o Extract the mixture with ethyl acetate.
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o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: petroleum
ether/ethyl acetate) to afford the final compound 2I.

Visualizations

Logical Relationship: Synthesis of Herbicidal Lactamide
Derivatives

Click to download full resolution via product page

Caption: Synthetic pathway for herbicidal lactamide derivatives.

Experimental Workflow: General Synthesis Procedure
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Caption: General experimental workflow for synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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